molecular formula C4H9Br2N B3022162 Bis(2-bromoethyl)amine CAS No. 3890-99-1

Bis(2-bromoethyl)amine

Cat. No. B3022162
Key on ui cas rn: 3890-99-1
M. Wt: 230.93 g/mol
InChI Key: GVLQQPDTOWRBRC-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a stirred solution of bis-(2-bromo-ethyl)-amine (1 g, 3.21 mmol) in water (10 mL) at 0° C. was added ethyl chloroformate (0.293 mL, 3.08 mmol) and then NaOH (4.01 mL, 8.02 mmol), and stirred for 10 min at 0° C. The reaction mixture was acidified by 2 N HCl to pH 5, and extracted three times with 20 mL of ethyl acetate, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash chromatography (gradient of 85:15 to 70:30 heptane/ethyl acetate in 30 min) to give the title compound (287 mg, 0.947 mmol, 29.5% yield). MS calculated for C7H14Br2NO2 304.0. found (ESI) m/z 304.2 (M+H)+, retention time 0.56 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.293 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29.5%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][Br:7].Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[OH-].[Na+].Cl>O>[CH2:12]([O:11][C:9](=[O:10])[N:4]([CH2:5][CH2:6][Br:7])[CH2:3][CH2:2][Br:1])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCNCCBr
Name
Quantity
0.293 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.01 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 20 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (gradient of 85:15 to 70:30 heptane/ethyl acetate in 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(N(CCBr)CCBr)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.947 mmol
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 29.5%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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